molecular formula C5H8BrN3O2S B2649300 3-Bromo-1-(dimethylsulfamoyl)pyrazole CAS No. 26979-05-5; 500011-84-7

3-Bromo-1-(dimethylsulfamoyl)pyrazole

Cat. No. B2649300
Key on ui cas rn: 26979-05-5; 500011-84-7
M. Wt: 254.1
InChI Key: PYBWMCRVFDXECL-UHFFFAOYSA-N
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Patent
US09085578B2

Procedure details

To a solution of N,N-dimethyl-1H-pyrazole-1-sulfonamide obtained in Step A (6.74 g) in tetrahydrofuran (75 mL) was added dropwise n-butyllithium hexane solution (1.3 M, 31.1 mL) over 15 min at −78° C. The reaction mixture was stirred at −78° C. for 15 min, and a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (13.8 g) in tetrahydrofuran (25 mL) was added dropwise thereto over 10 min. The reaction mixture was stirred at −78° C. for 15 min, and then at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8.03 g).
Quantity
6.74 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
31.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[S:3]([N:6]1[CH:10]=[CH:9][CH:8]=[N:7]1)(=[O:5])=[O:4].CCCCCC.C([Li])CCC.[Br:23]C(Cl)(Cl)C(Br)(Cl)Cl.O>O1CCCC1>[Br:23][C:8]1[CH:9]=[CH:10][N:6]([S:3]([N:2]([CH3:11])[CH3:1])(=[O:4])=[O:5])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.74 g
Type
reactant
Smiles
CN(S(=O)(=O)N1N=CC=C1)C
Name
n-butyllithium hexane
Quantity
31.1 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
BrC(C(Cl)(Cl)Br)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=NN(C=C1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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